molecular formula C25H27ClO2 B11000823 (8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one

(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one

Cat. No.: B11000823
M. Wt: 394.9 g/mol
InChI Key: MMHZJKVORHWTBL-RIFKOICESA-N
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Description

The compound (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a 4-chlorophenyl group attached to the methoxy group at the 3-position of the estradiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one typically involves the following steps:

    Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.

    Methoxylation: The 3-hydroxy group of estrone is converted to a methoxy group using methyl iodide and a base such as potassium carbonate.

    Chlorophenylation: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Final Product: The resulting compound is purified using chromatographic techniques to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 17-one position, to form corresponding ketones.

    Reduction: Reduction reactions can convert the 17-one group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy and chlorophenyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other estrogen derivatives. It serves as a model compound for studying the reactivity and stability of estrogen analogs.

Biology

In biological research, it is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes. It helps in understanding the role of estrogens in cell signaling and gene expression.

Medicine

Medically, this compound has potential applications in hormone replacement therapy and the treatment of estrogen-related disorders. It is also investigated for its anticancer properties, particularly in hormone-sensitive cancers such as breast cancer.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one involves binding to estrogen receptors (ERs) in target cells. Upon binding, the compound induces a conformational change in the receptor, leading to the activation or repression of specific genes. This process regulates various physiological functions, including reproductive health, bone density, and cardiovascular health.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural estrogen hormone with similar structural features but lacking the 4-chlorophenyl group.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-position.

    Diethylstilbestrol: A synthetic nonsteroidal estrogen with a different structural framework but similar estrogenic activity.

Uniqueness

The uniqueness of (8xi,9xi,14xi)-3-[(4-chlorophenyl)methoxy]estra-1(10),2,4-trien-17-one lies in its specific structural modifications, which confer distinct binding affinities and selectivities for estrogen receptors. These modifications can result in unique pharmacological profiles, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C25H27ClO2

Molecular Weight

394.9 g/mol

IUPAC Name

(13S)-3-[(4-chlorophenyl)methoxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C25H27ClO2/c1-25-13-12-21-20-9-7-19(28-15-16-2-5-18(26)6-3-16)14-17(20)4-8-22(21)23(25)10-11-24(25)27/h2-3,5-7,9,14,21-23H,4,8,10-13,15H2,1H3/t21?,22?,23?,25-/m0/s1

InChI Key

MMHZJKVORHWTBL-RIFKOICESA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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